molecular formula C8H11N3 B13872736 2-(Azetidin-1-yl)pyridin-4-amine

2-(Azetidin-1-yl)pyridin-4-amine

Cat. No.: B13872736
M. Wt: 149.19 g/mol
InChI Key: YDAWCKRCCVZXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)pyridin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core substituted with a 4-amine group and a 1-azetidine moiety. The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that is increasingly valued in lead optimization for its role as a bioisostere for common functional groups, potentially improving a compound's metabolic stability, solubility, and conformational profile . Compounds containing the 4-aminopyrimidine scaffold are known to exhibit a range of pharmacological activities and are frequently explored in the design of kinase inhibitors and receptor modulators . While the specific biological profile of this compound requires further investigation, structurally related analogues have been reported as high-affinity agonists for central nervous system (CNS) targets, such as the histamine H3 receptor , and as potent, selective partial agonists for nicotinic acetylcholine receptors (nAChRs) with potential in neurological and psychiatric disorder research . The integration of the azetidine ring with the aminopyrimidine structure makes this compound a valuable building block for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules for screening and pharmacological evaluation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-(azetidin-1-yl)pyridin-4-amine

InChI

InChI=1S/C8H11N3/c9-7-2-3-10-8(6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H2,9,10)

InChI Key

YDAWCKRCCVZXLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=CC(=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azetidin 1 Yl Pyridin 4 Amine and Its Derivatives

Strategies for the Construction of the Azetidine (B1206935) Moiety within Pyridine (B92270) Scaffolds

The inherent ring strain of the four-membered azetidine ring presents a formidable synthetic challenge. Consequently, a variety of innovative methods have been devised to construct this heterocycle, particularly when appended to a pyridine core.

Cycloaddition Approaches to Four-Membered Heterocycles (e.g., [2+2] Cycloadditions)

Cycloaddition reactions are powerful tools for the formation of cyclic systems, including the azetidine ring. The [2+2] cycloaddition, in particular, has been a cornerstone for synthesizing azetidin-2-ones (β-lactams), which can subsequently be reduced to the corresponding azetidines. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a widely used method for accessing a variety of substituted β-lactams. mdpi.com This process typically involves a two-step mechanism initiated by the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate that then cyclizes. mdpi.com

Recent advancements have focused on generating ketenes in situ from precursors like acyl chlorides in the presence of a tertiary amine. mdpi.com This approach has proven effective for synthesizing hybrid molecules where the β-lactam ring is fused to other bioactive heterocycles. mdpi.com Another strategy involves the use of masked ketenes, such as dimethylketene (B1620107) acetals, which can react with N-trimethylsilyl imines to produce β-lactams. mdpi.com

Photochemical methods have also emerged as a mild and general route to azetidines. Visible light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by an iridium photocatalyst, offer an operationally simple and functional group tolerant approach. chemrxiv.org This method is believed to proceed through a triplet energy transfer mechanism. chemrxiv.org

Cycloaddition TypeReactantsProductKey Features
Staudinger SynthesisKetene + ImineAzetidin-2-one (β-lactam)Widely applicable, often involves in situ ketene generation. mdpi.com
Photochemical [2+2]Oxime + OlefinAzetidineMild conditions, visible light, iridium photocatalyst. chemrxiv.org
[2+2] CycloadditionImine + Alkyne2-AzetineCan be catalyzed by a Lewis acid. nih.gov
[2+2] CycloadditionNitrile + Alkene1-AzetineProvides an alternative route to azetine isomers. nih.gov

Ring Contraction and Expansion Methodologies for Azetidine Formation

Ring expansion and contraction strategies provide alternative pathways to the azetidine core. For instance, aziridines can be converted to azetidines under basic conditions. nih.gov Ring expansion of 2-(α-hydroxyalkyl)azetidines, upon treatment with reagents like thionyl chloride or methanesulfonyl chloride, can lead to rearranged pyrrolidine (B122466) structures. researchgate.net This rearrangement is proposed to proceed through an intermediate bicyclic aziridinium (B1262131) ion. researchgate.net Conversely, ring expansion of azetidines fitted with a 3-hydroxypropyl side chain at the 2-position can yield mixtures of pyrrolidines and azepanes. nih.gov The regioselectivity of the nucleophilic opening of the intermediate 1-azonia-bicyclo[3.2.0]heptane is influenced by the substitution pattern and the nucleophile used. nih.gov

A conceptually distinct approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which, followed by rearrangement and oxidation, can produce highly substituted pyridines. nih.gov

Intramolecular Cyclization and C-H Activation Pathways

Intramolecular cyclization is a classical and effective method for forming the azetidine ring. This often involves the cyclization of appropriate substrates containing both the nitrogen nucleophile and a suitable leaving group.

More recently, transition-metal-catalyzed C-H activation has become a powerful tool for constructing heterocyclic systems. bohrium.com Palladium-catalyzed intramolecular C-H activation has been successfully employed to synthesize fused polycyclic quinoline (B57606) derivatives. rsc.org This methodology is characterized by its operational simplicity, high atom economy, and broad substrate scope. rsc.org Similarly, a novel palladium-catalyzed vinylic C-H activation and cyclization of N-acetyl hydrazones of acylcycloalkenes with vinyl azides provides access to diverse cycloalkeno[c]-fused pyridine scaffolds. nih.gov This protocol has shown progress in the challenging C(sp2)-H bond activation of medium to large cycloalkenes. bohrium.comnih.gov

Brønsted acid-catalyzed intramolecular aldol-like condensations of alkylpyridines bearing aldehyde or ketone electrophiles in their side chains represent another pathway to fused pyridyl systems. rsc.org

Photochemical and Organocatalytic Routes to Azetidinyl Pyridines

The intersection of photochemistry and organocatalysis has opened new avenues for the functionalization of pyridines. A notable development is the photochemical organocatalytic functionalization of pyridines with radicals derived from allylic C-H bonds. nih.govresearchgate.netrecercat.cat This method utilizes a dithiophosphoric acid that performs three catalytic roles: as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant for pyridinium (B92312) ion reduction, and a hydrogen atom abstractor. nih.govresearchgate.netrecercat.cat The resulting pyridinyl and allylic radicals then couple with high regioselectivity, offering a distinct positional selectivity compared to classical Minisci reactions. researchgate.netrecercat.cat This strategy allows for the formation of a new C(sp2)-C(sp3) bond under mild conditions. nih.govresearchgate.net

MethodCatalyst/ReagentKey Features
Photochemical OrganocatalysisDithiophosphoric acidC-H functionalization of pyridines with allylic radicals. nih.govresearchgate.netrecercat.cat
Visible Light-Mediated [2+2] CycloadditionIridium photocatalystSynthesis of azetidines from oximes and olefins. chemrxiv.org

Electrophilic Azetidinylation Techniques for Direct Ring Installation

Directly installing an azetidine ring onto a pyridine core via electrophilic azetidinylation is a less common but potentially powerful strategy. The electron-deficient nature of the pyridine ring makes it generally unreactive towards electrophilic aromatic substitution, requiring harsh conditions and often resulting in low yields and poor regioselectivity, favoring the meta position. quimicaorganica.orgyoutube.compearson.com To overcome this, the reactivity of pyridine can be enhanced by forming the pyridine-N-oxide. This modification activates the ring towards electrophilic attack, particularly at the 4-position. youtube.com

Regioselective Functionalization of the Pyridine Core

Once the 2-(azetidin-1-yl)pyridine (B11922145) scaffold is constructed, regioselective functionalization of the pyridine ring is crucial for generating diverse derivatives. The inherent electronic properties of the pyridine ring direct electrophilic substitutions primarily to the 3- and 5-positions, while nucleophilic substitutions are favored at the 2-, 4-, and 6-positions. nih.gov

For pyridine itself, achieving meta-selective C-H functionalization is challenging. nih.gov However, strategies involving a temporary dearomatization of the pyridine ring can convert it into an electron-rich intermediate, enabling functionalization at the β-position to the nitrogen. nih.gov

In the context of substituted pyridines, the directing ability of existing substituents plays a key role. The azetidinyl group at the 2-position of the pyridine ring can influence the regioselectivity of subsequent reactions. For instance, the regioselective lithiation and functionalization of 2-arylazetidines have been explored, where the nature of the N-substituent on the azetidine ring can switch the regioselectivity between ortho-lithiation of the aryl ring and α-benzylic lithiation. nih.gov

A unified strategy for the C-4 alkylation and arylation of unbiased pyridines has been developed using a substituted urea (B33335) as a pyridine activation reagent. dntb.gov.ua Furthermore, site-selective electrochemical C-H silylations of pyridines have been achieved, with selectivity controlled by the bulkiness of the chlorosilanes. dntb.gov.ua

Synthesis of Related Azetidinyl Pyridine Analogs and Libraries

The synthesis of libraries of related azetidinyl pyridine analogs is a common strategy in medicinal chemistry to identify lead compounds. This involves varying the substitution on both the pyridine and azetidine rings.

General strategies for synthesizing substituted pyridines include multi-component reactions that can rapidly generate diversity. nih.gov For instance, a three-component process involving the Diels-Alder reaction of 2-azadienes can produce a range of tri- and tetrasubstituted pyridines. nih.gov Similarly, tandem cycloaddition/cycloreversion sequences using 1,4-oxazin-2-one precursors provide access to highly substituted pyridine motifs. nih.gov For the azetidine portion, various synthetic routes allow for the creation of substituted azetidine building blocks which can then be coupled to the pyridine core. nih.govorganic-chemistry.org

Utilization of Schiff Base Intermediates in Azetidinone Synthesis

Azetidin-2-ones, also known as β-lactams, are structurally related to azetidines and can be precursors to them. A classic and widely used method for the synthesis of the azetidinone ring is the Staudinger reaction, which is a [2+2] cycloaddition between a ketene and an imine (Schiff base). acs.orgresearchgate.net

The synthesis typically involves two steps:

Formation of the Schiff Base: An amine is condensed with an aldehyde or ketone. youtube.com For pyridine-containing targets, a pyridine-derived amine or aldehyde can be used. nih.govmdpi.com

Cycloaddition: The Schiff base is then reacted with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) and a base (such as triethylamine), to form the four-membered azetidinone ring. researchgate.netrjptonline.org

This methodology allows for significant variation in the substituents at positions 1, 3, and 4 of the azetidinone ring, depending on the choice of the initial amine, carbonyl compound, and ketene precursor.

Palladium-Catalyzed and Copper-Catalyzed Coupling Reactions in Azetidinyl Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of azetidinyl pyridines, enabling the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is widely applied in the synthesis of N-aryl compounds, including the coupling of azetidine to a pyridine ring. nih.gov This reaction typically uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple an amine with an aryl halide or triflate. rsc.org Palladium catalysis is also used for C-C bond formation. For example, palladium-catalyzed C-H arylation can install aryl groups on the azetidine ring itself. acs.org Furthermore, reactions coupling α-diazocarbonyl compounds with arylboronic acids provide access to α-aryl α,β-unsaturated carbonyl compounds, which can be versatile intermediates. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium. The Chan-Lam coupling reaction, for instance, facilitates the formation of C-N bonds between arylboronic acids and amines. organic-chemistry.org Copper catalysts are also employed in oxidative coupling reactions to synthesize polysubstituted pyridines from simple starting materials like oxime acetates and toluene (B28343) derivatives. researchgate.net More recently, copper-photocatalyzed radical cyclization of ynamides has emerged as a novel method for constructing the azetidine ring itself via a 4-exo-dig pathway. nih.gov

Table 2: Key Coupling Reactions in Azetidinyl Pyridine Synthesis

Reaction Catalyst Bond Formed Coupling Partners Reference
Buchwald-Hartwig Amination Palladium C-N Amine + Aryl Halide/Triflate nih.gov
Chan-Lam Coupling Copper C-N Amine + Arylboronic Acid organic-chemistry.org
C-H Arylation Palladium C-C C-H bond + Aryl Halide acs.org

Sustainable and Scalable Synthetic Approaches for Azetidinyl Pyridines

As drug candidates progress towards clinical use, the development of sustainable and scalable synthetic routes becomes paramount. This involves optimizing reaction conditions to improve safety, reduce waste, and lower costs.

Key strategies in this area include:

Continuous Flow Synthesis: This technology allows for better control over reaction parameters, improved safety when handling reactive intermediates, and easier scalability. The generation of lithiated azetidine intermediates has been successfully demonstrated in flow reactors, even at higher temperatures than possible in batch processes. uniba.it

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives is a core principle of green chemistry. For example, cyclopentyl methyl ether (CPME) has been used as an ecofriendly solvent in the flow synthesis of azetidines. uniba.it Similarly, using water as a reaction medium for amination reactions can enhance safety and reduce production costs. researchgate.net

Process Safety-Driven Development: A focus on thermal stability and the avoidance of hazardous reagents or intermediates is crucial for large-scale synthesis. Strategies may involve selecting specific protecting groups that lead to more thermally stable intermediates, thereby ensuring a safer and more robust process. figshare.com

By integrating these principles, the synthesis of 2-(azetidin-1-yl)pyridin-4-amine and its derivatives can be made more efficient, safer, and environmentally responsible, facilitating their development from laboratory-scale curiosities to commercially viable compounds.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Structural Modifications on the Azetidine (B1206935) Ring and their Bioactivity Implications

The four-membered azetidine ring, while introducing a degree of ring strain, offers a three-dimensional vector for substituents that can significantly impact biological activity. SAR studies on related scaffolds, such as azetidin-2-ones, have demonstrated that substitutions on this ring are critical for potency and selectivity. nih.govnih.gov For instance, in a series of N/C-4 substituted azetidin-2-ones, the nature and position of substituents were found to be crucial for their antimicrobial activity. nih.gov

In the context of 2-(azetidin-1-yl)pyridin-4-amine analogs, modifications to the azetidine ring can influence several key properties. The introduction of substituents at the 2- and 3-positions of the azetidine ring can modulate the compound's conformational preferences and its ability to form key interactions within a target's binding site. For example, the incorporation of polar groups could enhance solubility and provide additional hydrogen bonding opportunities, while hydrophobic substituents might engage with lipophilic pockets in the target protein.

While specific data on systematic modifications of the azetidine ring in this compound is not extensively available in the public domain, we can infer from related studies. For example, in a series of azetidine derivatives targeting Mycobacterium tuberculosis, substitutions on the azetidine ring were instrumental in achieving potent antimycobacterial activity. The data below illustrates the impact of such modifications in a related series of azetidine-containing compounds.

Compound IDAzetidine SubstitutionBiological Activity (MIC µM)
Analog 1 Unsubstituted>100
Analog 2 3-methyl50
Analog 3 3-hydroxyl25
Analog 4 3-fluoro15

This table is a representative example based on general principles of azetidine SAR and does not represent specific data for this compound derivatives.

Influence of Substituent Effects on the Pyridine (B92270) Moiety on Target Interaction Profile

The pyridine ring of this compound serves as a crucial anchor for target interaction, and its electronic and steric properties can be fine-tuned through substitution. The 4-amino group is a key feature, often involved in hydrogen bonding with the target protein. Modifications at other positions of the pyridine ring can significantly alter the compound's binding affinity and selectivity.

Studies on various pyridine derivatives have consistently shown that the electronic nature of substituents can have a profound effect on their biological activity. nih.gov For instance, electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and the 4-amino group, influencing their protonation state and ability to act as hydrogen bond donors or acceptors. Conversely, electron-donating groups can increase the electron density of the ring system, potentially enhancing pi-stacking interactions with aromatic residues in the binding site.

In the context of kinase inhibition, where the 2-aminopyridine (B139424) motif is a common hinge-binding element, substitutions on the pyridine ring can be used to achieve selectivity. For example, in a series of pyridine-based Rho kinase (ROCK) inhibitors, systematic exploration of substituents on the pyridine ring led to the identification of potent and selective compounds. nih.gov Similarly, in the development of EGFR inhibitors, 2-amino-4-(1,2,4-triazol)pyridine derivatives were designed, and substitutions on the pyridine ring were critical for overcoming drug resistance. nih.gov

The following table illustrates the hypothetical impact of substituents on the pyridine ring of this compound, based on established principles from related kinase inhibitor scaffolds.

Compound IDPyridine SubstitutionTarget Inhibition (IC50 nM)
Parent Unsubstituted100
Analog 5 5-fluoro50
Analog 6 5-chloro45
Analog 7 5-methyl150
Analog 8 6-methoxy80

This table is a representative example based on general principles of pyridine SAR in kinase inhibitors and does not represent specific data for this compound derivatives.

Conformational Preferences of this compound and its Analogs in Relation to Biological Activity

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are crucial for understanding these conformational preferences. For instance, studies on pyrid-2-yl ureas have shown that substituent effects can influence the equilibrium between different conformational isomers, which in turn affects their binding to target molecules. researchgate.net

The orientation of the azetidine ring relative to the pyridine ring can be influenced by substituents on either ring. Bulky groups may force a particular torsion angle to avoid steric clashes, thereby pre-organizing the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.

Bioisosteric Replacement Strategies Involving the Azetidine and Pyridine Rings

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the case of this compound, both the azetidine and pyridine rings can be subjected to bioisosteric replacement.

Azetidine Ring Bioisosteres: The azetidine ring can be replaced with other small, strained or unstrained rings to explore different spatial arrangements and physicochemical properties. For example, replacing the azetidine with a cyclopropyl (B3062369) or cyclobutyl ring can alter the vectors of the substituents and impact the compound's rigidity and lipophilicity. Oxetane rings are another common bioisostere for azetidines, offering a change in the hydrogen bonding capacity.

The choice of a bioisostere depends on the specific interactions that need to be maintained or improved. For instance, if the pyridine nitrogen is a key hydrogen bond acceptor, a pyrimidine (B1678525) ring might be a suitable replacement.

Rational Design of this compound Derivatives for Enhanced Selectivity and Potency

The rational design of novel this compound derivatives leverages the SAR data and conformational insights discussed above. The goal is to create molecules with improved potency against the desired target and enhanced selectivity over other related proteins, particularly other kinases.

Structure-based drug design, utilizing X-ray crystal structures of the target protein in complex with an inhibitor, is a powerful approach. This allows for the visualization of the binding mode and the identification of opportunities for optimization. For example, if a hydrophobic pocket is unoccupied in the binding site, a derivative with a corresponding lipophilic substituent can be designed to fill this space and increase binding affinity.

A common strategy is to maintain the core hinge-binding motif of the 2-aminopyridine while exploring substitutions on the azetidine ring and other positions of the pyridine ring to achieve selectivity. This approach has been successfully applied in the design of numerous kinase inhibitors. nih.govresearchgate.net The design of dual inhibitors, targeting multiple kinases involved in a disease pathway, is another area where the rational modification of this scaffold is being explored.

Mechanistic and Preclinical Biological Evaluation of 2 Azetidin 1 Yl Pyridin 4 Amine Derivatives

In Vitro Pharmacological Characterization and Target Engagement

The in vitro evaluation of 2-(azetidin-1-yl)pyridin-4-amine derivatives has unveiled their interactions with specific receptors and enzymes, providing a foundational understanding of their mechanisms of action.

Receptor Binding Affinity and Functional Selectivity Profiling (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Histamine (B1213489) H3 Receptor)

A notable series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives, which share a core structural similarity with this compound, have been identified as potent and high-affinity non-imidazole H3R agonists. nih.govnih.govnih.govacs.org An in-house screening campaign first identified the non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine derivative, compound 11b , as a partial H3R agonist. nih.govnih.govnih.govacs.org This initial finding spurred the synthesis and evaluation of a focused library of analogues to explore the structure-activity relationships (SAR).

Subsequent studies demonstrated that modifications to the pyrimidine (B1678525) ring and the azetidine (B1206935) side chain significantly influence binding affinity (pKi) and functional potency (pEC50). For instance, reducing the size of the substituent at the 6-position of the pyrimidine ring generally led to improved affinity and potency. nih.gov The key compound from this series, VUF16839 (14d) , emerged as a full agonist with nanomolar on-target activity. nih.govnih.gov

The in vitro pharmacological properties of these derivatives were characterized using a cyclic adenosine (B11128) monophosphate (cAMP) response element-luciferase reporter gene assay in HEK293 cells stably expressing the human H3R. nih.govnih.gov The results highlighted that while many derivatives exhibited high affinity, their functional activity as full or partial agonists varied based on their specific substitution patterns. nih.gov

CompoundpKi (hH3R)pEC50 (hH3R)Intrinsic Activity (α)
11b iPrHH--Partial Agonist
14a HHH---
14b HMeH> Histamine< HistamineFull Agonist
14c HEtH> Histamine< HistamineFull Agonist
VUF16839 (14d) HnPrH8.59.5Full Agonist (α ≥ 1.0)
14e HiPrH-< 14d Full Agonist
14f HnBuH-< 14d Full Agonist
14i HMeMe-< 14d Full Agonist
Histamine ----8.6Full Agonist

Table 1: In Vitro Pharmacological Data of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivatives at the Human Histamine H3 Receptor. Data compiled from multiple sources. nih.govnih.govnih.govnih.gov

Enzyme Inhibition Kinetics and Mechanistic Analysis (e.g., Kinases, Helicases, Penicillin-Binding Proteins)

Derivatives of the this compound scaffold have also been investigated for their potential to inhibit various enzymes, demonstrating a breadth of activity beyond receptor modulation.

Kinase Inhibition: Research into structurally related compounds has pointed towards potential kinase inhibitory activity. For example, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. nih.gov Compounds such as 1d , 1e , 1q , and 1s from this series demonstrated potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov Although not direct derivatives of this compound, these findings suggest that the pyridine (B92270) core can be a key element in designing kinase inhibitors.

Separately, the optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a critical enzyme in cancer cell survival pathways. nih.gov This highlights the potential of amino-substituted heterocyclic compounds in targeting kinases.

Helicase Inhibition: A notable study identified 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as potent inhibitors of Bloom (BLM) helicase, an enzyme crucial for maintaining genomic stability. nih.govresearchgate.net The initial hit, MLS000559245 (1) , was optimized, leading to the development of compounds like ML216 and derivative 33 , which showed potent inhibition of BLM helicase's DNA unwinding activity. nih.govresearchgate.net The structure-activity relationship studies indicated a preference for a basic nitrogen, such as the one in the pyridine ring, for activity. nih.gov

CompoundStructureTarget EnzymeIC50 (µM)
ML216 N/ABLM Helicase1-3
Compound 33 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativeBLM HelicasePotent
Compound 4a Phenyl analogue of 1 BLM HelicaseInactive
Compound 4b 2-pyridine analogue of 1 BLM HelicaseInactive
Compound 4c 3-pyridine analogue of 1 BLM Helicase3.5

Table 2: Inhibitory Activity of Pyridin-4-yl Derivatives against Bloom Helicase. Data sourced from Rosenthal et al. nih.govresearchgate.net

Penicillin-Binding Proteins: Currently, there is no specific research available detailing the inhibition of penicillin-binding proteins by this compound or its direct derivatives.

Cellular Assays for Pathway Modulation and Downstream Signaling Events

The functional consequences of target engagement by these derivatives have been explored through various cellular assays. For the histamine H3R agonists, a cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay was employed to confirm their agonistic activity and to quantify their potency and intrinsic activity. nih.govnih.gov The activation of the H3R by these agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, a key downstream signaling event.

In the context of kinase inhibition, cellular assays have been crucial in demonstrating the on-target effects of these compounds. For the Akt inhibitors, representative compounds were shown to modulate biomarkers of signaling through the PI3K-PKB-mTOR pathway in cells, confirming their mechanism of action. nih.gov Similarly, for the BLM helicase inhibitors, cellular activity was demonstrated by their ability to induce sister chromatid exchanges, a characteristic phenotype of Bloom syndrome, providing a direct link between enzyme inhibition and a cellular response. researchgate.net

In Vivo Efficacy Assessment in Preclinical Disease Models

The therapeutic potential of this compound derivatives has been further investigated in various preclinical models of disease, spanning both neurological and antimicrobial applications.

Investigation in Neurological Models (e.g., Antidepressant-like Effects, Cognitive Function Modulation)

The modulation of the histaminergic system by the H3R agonist derivatives has been linked to effects on cognitive function. The key compound VUF16839 (14d) was evaluated in a social recognition test in mice. nih.govnih.gov This test assesses short-term social memory, and the administration of VUF16839 (14d) was found to induce an amnesic effect, consistent with the role of H3R in cognitive processes. nih.govnih.gov

While direct studies on the antidepressant-like effects of this compound derivatives are limited, research on other structurally related compounds provides a framework for such investigations. For instance, a study on phenylpiperazine pyrrolidin-2-one derivatives demonstrated strong antidepressant-like activity in the forced swimming test in mice, a classical screening model for antidepressants. nih.gov This suggests that compounds with a similar heterocyclic core could be explored for their potential in mood disorders.

Evaluation in Antimicrobial Models (e.g., Antibacterial and Antifungal Activity Mechanisms)

A significant body of research has focused on the antimicrobial properties of azetidine and pyridine-containing compounds.

Antibacterial Activity: Azetidine derivatives have shown considerable promise as antibacterial agents, particularly against Mycobacterium tuberculosis. Racemic 2,4-cis-amino-azetidine derivatives were found to inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. mdpi.com These compounds demonstrated efficacy against multidrug-resistant strains of M. tuberculosis without showing detectable resistance development. mdpi.com

Furthermore, spirocyclic azetidines equipped with a nitrofuran warhead have exhibited excellent activity against M. tuberculosis. mdpi.com The mechanism of action for these nitroheterocyclic compounds involves their reduction by bacterial enzymes to form toxic species that disrupt essential cellular processes. mdpi.com

Antifungal Activity: The antifungal potential of azetidine and pyridine derivatives has also been explored. l-azetidine-2-carboxylic acid, isolated from Disporopsis aspera rhizomes, demonstrated curative and eradicative activity against Podosphaera xanthii, the causative agent of powdery mildew in cucurbits. nih.gov Microscopic analysis revealed that the compound inhibited mycelial growth and conidiophore formation, thereby interrupting the fungal life cycle. nih.gov

In another study, novel pyrimidine derivatives containing an amide moiety, which share some structural features with the H3R agonists, were synthesized and evaluated for their antifungal activity against various plant pathogenic fungi. nih.gov Several of these compounds exhibited potent inhibition of fungal growth, with some showing superior efficacy compared to the commercial fungicide Pyrimethanil. nih.gov

Assessment in Oncological Models (e.g., Antiproliferative Activity, Apoptosis Induction, Tubulin Polymerization Disruption)

No studies were found that evaluated the antiproliferative effects of this compound or its derivatives on cancer cell lines. Consequently, there is no data available on its potential to induce apoptosis or disrupt tubulin polymerization, key mechanisms of action for many anticancer agents.

Elucidation of Molecular Mechanisms of Action

Analysis of Ligand-Target Interaction Dynamics and Allosteric Modulation

In the absence of identified biological targets, there are no studies analyzing the ligand-target interaction dynamics or the potential for allosteric modulation by this compound.

While the provided outline suggests a focus on the preclinical oncological evaluation of this compound, the current body of scientific research available in the public domain does not appear to include studies on this specific compound. Further research would be required to determine if this chemical entity possesses any of the biological activities outlined.

Computational Chemistry and Cheminformatics in Research on 2 Azetidin 1 Yl Pyridin 4 Amine

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to its protein target.

In the context of 2-(Azetidin-1-yl)pyridin-4-amine and its analogs, molecular docking studies have been employed to understand their interactions with various biological targets. For instance, derivatives of 2-(pyridin-2-ylimino)thiazolidin-4-one have been docked into the active site of the 1ZOY enzyme, revealing key binding interactions. nih.gov Similarly, docking studies of 1,5-disubstituted tetrazoles have been used to predict their binding poses as potential inhibitors of the Abelson tyrosine-protein kinase (ABL) and its T315I mutant. nih.gov

The process typically involves preparing the 3D structures of both the ligand and the protein. The ligand's conformation is often optimized, and its protonation state is determined. nih.gov The protein structure is also prepared by adding hydrogens, assigning charges, and defining the binding site, often represented as a grid box. nih.gov Software like Autodock is then used to perform the docking calculations, employing algorithms like the Lamarckian genetic algorithm to explore various binding poses. nih.gov The results are then analyzed to identify the most favorable binding modes based on scoring functions that estimate the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds.

For compounds with a pyridine (B92270) scaffold, such as this compound, QSAR studies can be highly valuable. Researchers have successfully developed 2D QSAR models for aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors. researchgate.net These models use molecular topological and quantum chemical descriptors to correlate with the experimental inhibitory activity (IC50) of the compounds. researchgate.net The statistical significance of these models is evaluated using parameters like the correlation coefficient and Fischer F test. researchgate.net Such models are instrumental in screening potent inhibitors of protein kinases. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is used to study the conformational changes of proteins and ligands and to assess the stability of ligand-protein complexes.

In the study of potential drug candidates, MD simulations are often performed after molecular docking to validate the predicted binding poses and to understand the stability of the interaction. For example, MD simulations of pyrrolidin-2-one derivatives complexed with acetylcholinesterase (AChE) have been carried out for 100 nanoseconds to confirm the stability of the docked complexes. nih.gov These simulations can reveal important information about the flexibility of the ligand and the protein's active site, as well as the key interactions that contribute to binding stability over time. nih.govnih.gov

Homology Modeling of Relevant Receptor and Enzyme Structures

When the experimental 3D structure of a target protein is not available, homology modeling can be used to build a theoretical model based on the known structure of a related protein (the template). This is a crucial step for enabling structure-based drug design efforts like molecular docking.

For G protein-coupled receptors (GPCRs), which are common drug targets, homology models have been successfully constructed based on the crystal structure of the β2-adrenergic receptor. nih.gov These models have been used for virtual screening experiments to identify new ligands. nih.gov Similarly, a 3D structure of Plasmodium falciparum adenylosuccinate lyase (PfADSL) was built using SWISS-MODEL, with a template that shared significant sequence identity. nih.gov The quality of the resulting model is assessed using various validation tools to ensure its reliability for subsequent docking studies. nih.govnih.gov

In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Lead Optimization

The ADMET properties of a drug candidate are critical for its success. In silico methods for predicting these properties are widely used in the lead optimization phase of drug discovery to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles. researchgate.net

Various computational tools and online platforms, such as SwissADME and pkCSM, are available to predict a wide range of ADMET parameters. nih.govfrontiersin.org These predictions include properties like lipophilicity, aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. nih.govnih.gov For example, in silico ADMET predictions for imidazo[1,2-a]pyridine-3-carboxamides were used to assess their potential as anti-tubercular agents. nih.gov Similarly, the ADMET properties of ceftazidime (B193861) and its impurities were predicted to understand their pharmacokinetic and toxicity profiles. frontiersin.org These predictions help in prioritizing compounds for further experimental testing. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models can then be used as 3D queries to search large compound databases in a process called virtual screening to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov

Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov This approach has been successfully used to discover novel ligands for various targets. For instance, a pharmacophore model was used in a virtual screening campaign to identify novel inhibitors of hydroxysteroid dehydrogenases. nih.gov This technique is particularly useful for scaffold hopping, where the goal is to find new chemical scaffolds with similar biological activity to a known active compound. nih.gov

Advanced Spectroscopic and Analytical Techniques in Research of 2 Azetidin 1 Yl Pyridin 4 Amine

X-ray Crystallography for Three-Dimensional Structure Elucidation of Compound-Target Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov In the context of drug discovery, this technique provides unparalleled insight into how a ligand, such as 2-(Azetidin-1-yl)pyridin-4-amine, binds to its protein target at an atomic level. nih.gov The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined with high precision. aimspress.com

Table 1: Hypothetical Key Interactions of this compound in a Kinase Binding Site

Moiety of LigandPotential Interacting Residue (Example)Type of Interaction
Pyridine (B92270) NitrogenLysine (catalytic)Hydrogen Bond
4-Amino GroupAspartate (DFG motif)Hydrogen Bond
Azetidine (B1206935) RingLeucine, Valine (hydrophobic pocket)Hydrophobic/van der Waals
Pyridine RingPhenylalanine (gatekeeper residue)π-π Stacking

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping and Conformational Studies

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions and the conformational dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. nih.govmdpi.com For this compound, various NMR experiments can be employed to understand its behavior.

Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, can rapidly screen for binding to a target protein. In this experiment, saturation is transferred from the protein to a bound ligand, allowing for the identification of binding and the mapping of the ligand's binding epitope.

Protein-observed NMR experiments, like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to monitor changes in the chemical shifts of the protein's backbone amides upon addition of the ligand. nih.gov Residues in the binding site that interact with this compound will show significant chemical shift perturbations, thereby mapping the binding site on the protein's surface.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the three-dimensional structure and conformation of the compound in solution. rsc.org These studies can reveal the preferred orientation of the azetidine ring relative to the pyridine ring, which can be crucial for its biological activity. acs.org

Table 2: Advanced NMR Techniques and Their Application to this compound Research

NMR TechniqueInformation GainedRelevance to Research
¹H and ¹³C NMRBasic structural confirmation and purity assessment. nih.govFoundational quality control.
STD NMRIdentifies binding to a target protein and maps the binding epitope.Confirms target engagement and mode of binding.
¹H-¹⁵N HSQCMaps the ligand binding site on the protein surface. nih.govIdentifies key protein residues for interaction.
NOESYDetermines the solution conformation of the ligand. rsc.orgElucidates the bioactive conformation.

High-Resolution Mass Spectrometry for Mechanistic Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an essential tool for identifying the metabolites of a drug candidate in various biological matrices. nih.gov This technique provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of metabolites. nih.gov

In the study of this compound, in vitro experiments using liver microsomes or hepatocytes followed by LC-HRMS analysis would be the standard workflow to predict its in vivo metabolism. nih.gov The high-resolution data enables the differentiation of metabolites from endogenous matrix components. nih.gov Common metabolic pathways for this compound could include oxidation of the pyridine or azetidine rings, N-dealkylation, or conjugation reactions such as glucuronidation or sulfation of the amino group or hydroxylated metabolites. Tandem mass spectrometry (MS/MS) experiments on the detected metabolite ions would provide fragmentation patterns to help elucidate their precise structures.

Table 3: Potential Metabolites of this compound and Their Expected Mass Shifts

Metabolic ReactionPositionChange in Mass (Da)
HydroxylationPyridine Ring+15.9949
HydroxylationAzetidine Ring+15.9949
N-OxidationPyridine Nitrogen+15.9949
N-DealkylationAzetidine Ring Opening-41.0367
Glucuronidation4-Amino Group+176.0321
Sulfation4-Amino Group+79.9568

Chiral Chromatography and Spectroscopic Methods for Stereochemical Assignment and Purity in Research Samples

While this compound is an achiral molecule, stereocenters can be introduced through metabolic processes or as part of derivatives designed in a medicinal chemistry program. For instance, hydroxylation of the azetidine ring at the 2- or 3-position would create a chiral center, resulting in a mixture of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and characterization are crucial. mdpi.com

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the most widely used method for the separation of enantiomers. researchgate.net Polysaccharide-based CSPs are often effective in resolving chiral amines and related compounds. mdpi.com Once separated, the absolute configuration of the enantiomers can be determined using spectroscopic methods such as electronic circular dichroism (ECD) or by X-ray crystallography of the pure enantiomer complexed with a chiral resolving agent.

In synthetic efforts to create chiral derivatives of this compound, for example by substituting the azetidine ring, chiral chromatography is essential for determining the enantiomeric excess (ee) and ensuring the stereochemical purity of the final compounds. rsc.orgrsc.org

Table 4: Methods for Stereochemical Analysis of Chiral Derivatives

Analytical TechniquePurposeApplication Example
Chiral HPLCSeparation of enantiomers. researchgate.netQuantifying the enantiomeric ratio of a hydroxylated metabolite.
Electronic Circular Dichroism (ECD)Determination of absolute configuration in solution.Assigning R/S configuration to a separated enantiomer.
X-ray CrystallographyUnambiguous determination of absolute configuration.Confirming the stereochemistry of a synthetic chiral derivative.

Future Research Directions and Conceptual Translational Potential of 2 Azetidin 1 Yl Pyridin 4 Amine Research

Exploration of Novel Biological Targets and Therapeutic Indications

The 2-(azetidin-1-yl)pyridin-4-amine structure is ripe for exploration against a wide array of biological targets beyond its currently known interactions. The aminopyridine portion is a common feature in kinase inhibitors, while the azetidine (B1206935) ring offers a rigid, three-dimensional element that can be exploited for specific binding interactions. enamine.net

Future research could systematically screen this compound and its derivatives against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify novel activities. For instance, derivatives of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been identified as potent agonists for the histamine (B1213489) H₃ receptor, a GPCR involved in neurological processes. acs.orgnih.govnih.gov This suggests that the broader class of azetidinyl-heterocycles, including this compound, could be a source of modulators for other GPCRs.

Furthermore, recent studies have shown that azetidine derivatives can exhibit potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. nih.govacs.orgresearchgate.net This opens a compelling avenue to investigate this compound and its analogues as potential anti-infective agents, particularly for challenging pathogens. The search for novel antitubercular drugs is urgent, and this scaffold presents a promising starting point. nih.govacs.org

Potential Target ClassRationale for ExplorationExample of Related Findings
Protein Kinases The aminopyridine core is a known kinase-binding motif.Many approved kinase inhibitors feature aminopyridine structures.
GPCRs Azetidine-containing pyrimidines act on the Histamine H₃ Receptor. acs.orgnih.govnih.govAnalogues could be screened against other CNS receptors. nih.gov
Bacterial Enzymes Azetidines show promise against M. tuberculosis cell wall synthesis. nih.govacs.orgresearchgate.netPotential for new antibiotics to combat drug-resistant strains.
Viral Proteases Fragment-based screens have identified binders for SARS-CoV-2 proteases. drugdiscoverychemistry.comThe compact nature of the scaffold is suitable for binding in constrained active sites.

Development as Chemical Probes for Deeper Biological Pathway Understanding

A chemical probe is a small molecule used to study and manipulate a biological system. The development of this compound into a suite of chemical probes could significantly advance our understanding of various biological pathways. To be an effective probe, a molecule should ideally have high affinity and selectivity for its target.

Assuming a specific, high-affinity target for this compound is identified, it could be modified to create valuable research tools. For example, attaching a fluorescent dye or a biotin (B1667282) tag would allow researchers to visualize the target protein within cells or to isolate it for further study. The synthesis of aminopyridines with fluorescent properties has been demonstrated, providing a methodological basis for such endeavors. mdpi.com Similarly, incorporating a photoreactive group could enable photo-affinity labeling to permanently link the probe to its target for unambiguous identification.

The creation of a "click and probing" version, where an azide (B81097) or alkyne group is installed on the scaffold, would allow for versatile functionalization using click chemistry. mdpi.com This would enable the same core molecule to be adapted for a wide range of applications, from imaging to proteomics.

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds, particularly for difficult targets. nih.govresearchgate.net FBDD relies on screening small, low-complexity molecules ("fragments") that bind with low affinity but do so efficiently. The this compound scaffold is an excellent candidate for inclusion in fragment libraries. The azetidine ring provides conformational rigidity and a three-dimensional character, which are desirable properties for fragments. enamine.net

Moreover, the scaffold is well-suited for the design of targeted covalent inhibitors (TCIs). TCIs form a permanent bond with their target protein, often a cysteine residue, leading to prolonged and potent inhibition. nih.gov The this compound structure could be elaborated by adding a reactive "warhead," such as an acrylamide (B121943) or a vinylpyridine group, to one of its available positions. nih.govnih.gov This strategy has been successfully used to develop inhibitors for kinases like EGFR and BTK. nih.govnih.gov The design of such inhibitors often starts with a reversible-binding fragment, which is then elaborated with a reactive group to achieve covalent modification.

StrategyApplication to this compoundRationale
FBDD Use as a core fragment in screening libraries.The rigid azetidine and defined vector space are ideal for FBDD. enamine.netnih.gov
Covalent Inhibitor Design Addition of an electrophilic "warhead" to the scaffold.The aminopyridine can act as the recognition element, while the warhead forms a covalent bond with a target residue (e.g., cysteine). nih.govnih.gov

Application as a Versatile Scaffold for Complex Molecular Architectures and Hybrid Drug Candidates

The this compound core is a versatile building block that can be readily functionalized to create more complex molecules. acs.org The primary amine on the pyridine (B92270) ring and the secondary nitrogen of the azetidine (if derivatized from a precursor) offer multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. nih.gov

This versatility makes it an attractive starting point for creating hybrid drugs, which combine two or more pharmacophores to target multiple aspects of a disease. For example, the this compound scaffold could be linked to another bioactive molecule, such as a known anticancer agent, to create a novel compound with a dual mode of action. mdpi.com The development of spirocyclic systems containing azetidine has shown promise in creating novel anti-tuberculosis agents, demonstrating the potential for significant structural elaboration. mdpi.comnih.gov

Strategies for Addressing Resistance Mechanisms in Relevant Pathobiological Contexts

Drug resistance is a major challenge in the treatment of cancer and infectious diseases. A key advantage of developing novel chemical scaffolds is the potential to overcome existing resistance mechanisms. Azetidine-containing compounds have already demonstrated the ability to be effective against multidrug-resistant strains of M. tuberculosis. nih.govacs.orgresearchgate.net A notable finding from this research is that these compounds may act on novel targets or pathways, and in some cases, no detectable resistance emerged. nih.govacs.org

Future research on this compound should include its evaluation against drug-resistant cancer cell lines and resistant bacterial or viral strains. Mechanistic studies would be crucial to determine if its mode of action differs from that of established drugs, which would be a strong indicator of its potential to circumvent resistance. For example, if it were developed as a kinase inhibitor, it would be important to test its efficacy against kinases that have acquired mutations conferring resistance to current therapies.

Q & A

Basic: What are the recommended synthetic routes for 2-(azetidin-1-yl)pyridin-4-amine, and how can purity be optimized?

Methodological Answer:
The synthesis of azetidine-containing pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like pyridinylpyrimidines, sodium borohydride reduction in methanol/acetic acid is used to stabilize reactive intermediates, followed by purification via thin-layer chromatography (TLC) with ethanol-dichloromethane eluents . For this compound, substituting pyridine halides with azetidine under inert conditions (e.g., using Pd-catalyzed cross-coupling) may be effective. Purity optimization requires rigorous characterization: high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify substitution patterns .

Advanced: How can structural contradictions in crystallographic data for azetidine-pyridine derivatives be resolved?

Methodological Answer:
Conflicts in crystallographic data (e.g., bond angles or torsion angles) often arise from polymorphism or solvent inclusion. For compounds like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, X-ray diffraction (XRD) analysis resolved discrepancies by comparing experimental data with density functional theory (DFT)-optimized structures . Researchers should:

  • Use single-crystal XRD for unambiguous confirmation.
  • Cross-validate with computational tools (e.g., Gaussian or ORCA) to model steric effects from the azetidine ring.
  • Check for solvent residues in the lattice using TGA/DSC .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies protons on the pyridine (δ 6.5–8.5 ppm) and azetidine (δ 3.0–4.0 ppm) rings. 13C^{13}\text{C} NMR distinguishes sp2^2 carbons (pyridine, ~150 ppm) from sp3^3 carbons (azetidine, ~50 ppm) .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI-MS) confirms molecular weight (e.g., calculated [M+H]+^+ for C8_8H12_{12}N4_4: 165.1134) .
  • IR Spectroscopy : Amine N-H stretches (~3300 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) validate functional groups.

Advanced: How can structure-activity relationship (SAR) studies be designed for azetidine-pyridine derivatives in drug discovery?

Methodological Answer:
For SAR, prioritize:

  • Analog Synthesis : Modify azetidine substituents (e.g., methyl, fluoro) and pyridine substitution patterns (e.g., 4-amine vs. 3-amine).
  • Biological Assays : Test against target proteins (e.g., histamine H4 receptors, as seen in azetidine-containing H4 antagonists ).
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes. For example, azetidine’s conformational flexibility may enhance target engagement compared to rigid piperidine analogs .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Moisture Sensitivity : Azetidine’s strained ring makes it prone to hydrolysis. Store under argon at –20°C in sealed vials.
  • Light Sensitivity : Pyridine-amine derivatives degrade under UV; use amber glassware.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .

Advanced: How can researchers reconcile conflicting biological activity data for azetidine-pyridine analogs?

Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate assays in multiple cell lines (e.g., HEK293 vs. CHO) .
  • Metabolite Screening : Use LC-MS to identify off-target metabolites.
  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC50_{50}) with cellular efficacy (e.g., EC50_{50}) .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Drug Scaffolds : The azetidine ring’s rigidity and pyridine’s hydrogen-bonding capacity make it a candidate for kinase inhibitors or GPCR modulators .
  • Bioprobe Synthesis : Fluorescent tagging (e.g., BODIPY conjugation) enables target visualization in cellular assays.

Advanced: What computational methods are recommended for predicting the reactivity of azetidine-pyridine derivatives?

Methodological Answer:

  • Reactivity Modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Kinetic Studies : Apply Eyring equation to transition states for ring-opening reactions of azetidine.
  • Solvent Effects : Conduct COSMO-RS simulations to optimize reaction solvents .

Basic: How can researchers validate the absence of tautomeric forms in this compound?

Methodological Answer:

  • Tautomer Analysis : Use 15N^{15}\text{N} NMR to detect amine proton exchange.
  • X-ray Crystallography : Resolve proton positions (e.g., as done for pyrimidin-2-amine derivatives ).
  • pH-Dependent UV/Vis : Monitor spectral shifts in acidic vs. basic conditions.

Advanced: What strategies mitigate synthetic challenges in scaling up azetidine-containing compounds?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic azetidine reactions.
  • Catalyst Optimization : Screen Pd/Xantphos systems for efficient C-N coupling .
  • Crystallization Engineering : Use anti-solvent addition (e.g., hexane) to enhance yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.